molecular formula C38H80N+ B077308 Dimethyldioctadecylammonium CAS No. 14357-21-2

Dimethyldioctadecylammonium

Numéro de catalogue: B077308
Numéro CAS: 14357-21-2
Poids moléculaire: 551.0 g/mol
Clé InChI: OGQYPPBGSLZBEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

    • Le DSDMAC est obtenu par hydrogénation et hydrolyse de triglycérides (graisses et huiles) d'origine animale ou végétale. Les acides gras résultants sont ensuite séparés par distillation .
    • Les méthodes de production industrielle peuvent impliquer des voies synthétiques , mais les détails spécifiques ne sont pas largement disponibles.
  • Analyse Des Réactions Chimiques

    Core Reaction Mechanisms

    The chemical behavior centers on three primary interactions:

    1.1 Nucleophilic Substitution
    The halide counterion (Cl⁻/Br⁻) undergoes displacement reactions with stronger nucleophiles. Key characteristics include:

    Reaction ParameterConditionsProducts Formed
    Hydroxide displacementAqueous NaOH, 60-80°C This compound hydroxide + NaCl/NaBr
    Sulfonate exchangeMethanol reflux with R-SO₃⁻Corresponding sulfonate salts
    Iodide metathesisKI in acetoneDDA-I precipitate

    Reaction rates follow the trend: Br⁻ > Cl⁻ due to better leaving group ability, though both show slower kinetics compared to shorter-chain quaternary ammonium salts .

    1.2 Phase Transfer Catalysis
    DDA salts facilitate reactions between immiscible phases through ion-pair formation:

    tex
    \text{DDA}^+X^- + \text{Nu}^-_{\text{(aq)}} \rightleftharpoons \text{DDA}^+\text{Nu}^-_{\text{(org)}} + X^-_{\text{(aq)}}

    This mechanism enables:

    • Williamson ether synthesis between aqueous NaOH and organic alkyl halides

    • Esterification of hydrophilic alcohols with acyl chlorides

    • Reaction efficiency increases with organic phase polarity (ε > 15)

    Biomolecular Interactions

    2.1 Protein Complexation
    DDA forms stable complexes with ovalbumin (association constant Kₐ = 2.3×10⁴ M⁻¹) through:

    • Hydrophobic interactions with stearyl chains (ΔG = -28 kJ/mol)

    • Electrostatic attraction to negatively charged residues
      Complexation enhances antigen uptake 12-fold in dendritic cells compared to free protein .

    2.2 Nucleic Acid Binding
    The cationic head group enables DNA compaction:

    DNA TypeBinding Affinity (Kd)Complex Size (nm)Zeta Potential (mV)
    Plasmid DNA45 ± 7 nM120-150+32 ± 4
    siRNA68 ± 9 nM90-110+28 ± 3

    Binding follows cooperative kinetics (Hill coefficient n = 1.8) with complete charge neutralization at N/P ratio 2.5 .

    Thermal Decomposition

    Controlled pyrolysis reveals three degradation stages:

    3.1 Stage 1 (180-220°C)

    • Loss of crystalline water (ΔH = 110 J/g)

    • Onset of C-N bond cleavage (Eₐ = 98 kJ/mol)

    3.2 Stage 2 (220-320°C)

    • Stearyl chain degradation via radical pathway:

    tex
    \text{C}_{18}\text{H}_{37} \rightarrow \cdot\text{C}_{16}\text{H}_{33} + \text{C}_2\text{H}_4\uparrow
    • Maximal mass loss rate at 285°C (78 wt%)

    3.3 Stage 3 (320-450°C)

    • Carbonization of residual fragments

    • Final residue: 9-12% inorganic salts (NH₄Cl, NH₄Br)

    Comparative Reactivity

    PropertyDDA-ClDDA-BrCTAB*
    Critical Micelle Conc.0.12 mM 0.09 mM 0.92 mM
    Hydrolysis Rate (k)4.7×10⁻⁵ s⁻¹ 6.2×10⁻⁵ s⁻¹ 2.1×10⁻⁴ s⁻¹
    DNA Transfection Eff.38% 42% <5%

    *Cetyltrimethylammonium bromide

    The extended hydrocarbon chains in DDA salts reduce aqueous solubility (0.8 mg/mL for DDA-Cl vs 140 mg/mL for CTAB) but enhance membrane disruption capacity 7-fold .

    Applications De Recherche Scientifique

    Drug Delivery Systems

    DODA has been extensively studied for its role in enhancing drug delivery mechanisms, particularly in cancer treatment.

    Case Study: Phase-Change Microdroplets

    A significant application of DODA is in the development of phase-change microdroplets (MDs) for drug delivery. Research indicates that microdroplets stabilized with dimethyldioctadecylammonium bromide (DDAB) exhibit high colloidal stability and can effectively deliver chemotherapeutics like doxorubicin to tumor cells. These microdroplets demonstrated enhanced uptake and antitumor activity against MDA-MB-231 breast cancer cells in 3D spheroid models, indicating their potential for localized drug delivery and improved therapeutic efficacy at lower doses .

    FeatureDescription
    Stability High colloidal stability due to DDAB shell
    Drug Doxorubicin
    Target Cells MDA-MB-231 (triple-negative breast cancer)
    Delivery Mechanism Enhanced uptake through plasma membrane affinity

    Gene Therapy

    DODA is also utilized as a non-viral vector for gene delivery.

    Case Study: Cationic Lipid-Nanoceria Hybrids

    In a study, DODA was combined with nanoceria (CeO2) to create hybrids that serve as effective non-viral gene delivery vectors. These vectors showed promise in delivering genetic material with minimal toxicity, addressing one of the major challenges in gene therapy . The hybrid system enhances the stability and efficiency of gene transfer while reducing cytotoxicity compared to traditional methods.

    ParameterValue
    Vector Type Non-viral (DODA-nanoceria hybrid)
    Application Gene delivery
    Toxicity Minimal compared to viral vectors

    Immunological Applications

    DODA has shown potential in immunology, particularly in vaccine development.

    Case Study: Antigen Delivery

    Research has demonstrated that DODA can facilitate the mucosal and systemic delivery of antigens from pathogens such as Escherichia coli and HIV. This capability enhances the immune response by improving antigen presentation and uptake by immune cells . The use of DODA as an adjuvant could lead to more effective vaccines.

    ApplicationOutcome
    Pathogen E. coli, HIV
    Delivery Method Mucosal/systemic
    Effectiveness Enhanced immune response

    Nanotechnology and Material Science

    DODA's surfactant properties make it valuable in nanotechnology applications.

    Case Study: Polymer Nanocomposites

    DODA has been incorporated into biodegradable polymer systems to improve drug solubility and stability. For example, when combined with poly(lactic-co-glycolic acid), DODA enhances the encapsulation efficiency of hydrophobic drugs, thereby improving their therapeutic profiles . This approach is particularly relevant for localized drug delivery systems in cancer therapy.

    Composite MaterialDrug TypeImprovement Achieved
    PLGA + DODAHydrophobic drugsEnhanced solubility and stability

    Mécanisme D'action

    • DSDMAC’s mechanism involves its cationic nature . It interacts with hair and skin, providing conditioning effects.
    • Molecular targets and pathways are not extensively studied, but its substantive nature contributes to its efficacy.
  • Comparaison Avec Des Composés Similaires

    • Le DSDMAC est similaire aux autres composés d'ammonium quaternaire, mais ses caractéristiques uniques résident dans ses groupes hydrocarbonés à longue chaîne et ses applications spécifiques.
    • Des composés similaires incluent le chlorure de cétyltriméthylammonium (CTAC) et le chlorure de stéaryltriméthylammonium (STAC).

    Activité Biologique

    Dimethyldioctadecylammonium bromide (DDAB) is a cationic amphiphilic compound widely studied for its biological activity, particularly in immunology and drug delivery systems. This article delves into the compound's mechanisms of action, applications in vaccine development, and its potential in cancer therapy, supported by research findings and case studies.

    • Molecular Formula : C₃₈H₈₀BrN
    • CAS Number : 3700-67-2
    • Structure : Contains two octadecyl chains attached to a dimethylammonium group, contributing to its surfactant properties.

    DDAB exhibits several biological activities primarily through its interactions with cell membranes and immune cells:

    • Adjuvant Activity : DDAB enhances immune responses by facilitating antigen delivery and presentation. It forms stable complexes with antigens, promoting their uptake by immune cells such as macrophages and dendritic cells .
    • Vesicle Formation : The compound can form unilamellar vesicles (ULVs) that encapsulate drugs or genes, allowing for targeted delivery. Its cationic nature enables it to interact with negatively charged molecules like DNA, making it suitable for gene therapy .
    • Cell Membrane Interaction : DDAB alters membrane permeability, which is crucial for drug delivery applications. It has been shown to increase the uptake of chemotherapeutics in cancer cells by enhancing their affinity to plasma membranes .

    Immunological Effects

    DDAB has been extensively studied for its role as an adjuvant in vaccine formulations:

    • Case Study on Vaccine Efficacy : In a study involving Escherichia coli and HIV antigens, DDAB was used alongside other adjuvants. Results indicated that DDAB significantly increased IgG titers and improved the avidity of antibodies over an extended period .
    • Mechanism of Immune Activation : DDAB stimulates macrophages and primes them for enhanced immune responses. It facilitates the binding of antigens to immune cells, leading to more robust cellular and humoral responses .

    Applications in Cancer Therapy

    Research has also highlighted DDAB's potential in cancer treatment:

    • Drug Delivery Systems : DDAB-shelled microdroplets have demonstrated exceptional stability and drug delivery capabilities. For instance, Doxorubicin-loaded microdroplets showed enhanced uptake in triple-negative breast cancer models, indicating improved therapeutic efficacy .
    • Lipid-Based Formulations : Studies have shown that liposomes containing DDAB can significantly improve drug retention and accumulation in tumor tissues compared to conventional formulations .

    Comparative Analysis

    The following table compares DDAB with other cationic surfactants regarding their unique features and biological applications:

    Compound NameMolecular FormulaUnique Features
    This compound bromide (DDAB)C₃₈H₈₀BrNStrong adjuvant properties; effective in drug delivery
    Benzalkonium chlorideC₁₈H₃₉ClNCommon disinfectant; shorter alkyl chains
    Cetyltrimethylammonium bromideC₂₁H₄₅BrNSimilar surfactant properties; fewer carbon atoms
    Dodecyltrimethylammonium bromideC₁₄H₃₁BrNShorter alkyl chain; less hydrophobic than DDAB

    Propriétés

    IUPAC Name

    dimethyl(dioctadecyl)azanium
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C38H80N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-38H2,1-4H3/q+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGQYPPBGSLZBEG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C38H80N+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    107-64-2 (chloride), 123312-54-9 (sulfate), 3700-67-2 (bromide), 3843-16-1 (methyl sulfate)
    Record name Dimethyldioctadecylammonium
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID00859191
    Record name N,N-Dimethyl-N-octadecyl-1-octadecanaminium
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00859191
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    551.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14357-21-2
    Record name Dimethyldioctadecylammonium
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357212
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Distearyldimonium
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB14143
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name N,N-Dimethyl-N-octadecyl-1-octadecanaminium
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00859191
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DISTEARYLDIMONIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251IW5I21C
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Dimethyldioctadecylammonium
    Reactant of Route 2
    Reactant of Route 2
    Dimethyldioctadecylammonium
    Reactant of Route 3
    Dimethyldioctadecylammonium
    Reactant of Route 4
    Dimethyldioctadecylammonium

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.